molecular formula C21H19N5O3S B2992736 N-(4-ethoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251629-58-9

N-(4-ethoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2992736
CAS No.: 1251629-58-9
M. Wt: 421.48
InChI Key: MTHQKAGDRFVVDR-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a triazolopyrazine derivative characterized by a phenylsulfanyl substituent at position 8 and a 4-ethoxyphenylacetamide moiety at position 2. The triazolopyrazine core is a fused heterocyclic system known for diverse pharmacological activities, including antioxidant, anti-inflammatory, and kinase inhibitory effects . Limited direct data on this compound exist in the provided evidence; however, structurally related analogs (e.g., 8-amino-3-oxo-triazolopyrazines) have been synthesized and evaluated for bioactivity, providing a basis for inferring its properties .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c1-2-29-16-10-8-15(9-11-16)23-18(27)14-26-21(28)25-13-12-22-20(19(25)24-26)30-17-6-4-3-5-7-17/h3-13H,2,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHQKAGDRFVVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 4-ethoxyaniline, phenylsulfanyl derivatives, and triazolopyrazine precursors. The reaction conditions may involve:

    Condensation reactions: Using reagents like acetic anhydride or acetyl chloride.

    Cyclization reactions: Employing catalysts such as Lewis acids.

    Oxidation and reduction steps: Utilizing agents like hydrogen peroxide or sodium borohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Continuous flow reactors: For efficient and scalable synthesis.

    Purification techniques: Such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: With reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids, transition metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Enzyme inhibition: Blocking the activity of key enzymes.

    Receptor binding: Modulating the activity of cellular receptors.

    Signal transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolopyrazine Derivatives with Antioxidant Activity

Compounds such as N-(2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide (16) () share the triazolopyrazine core but incorporate phenolic antioxidant groups (e.g., 3,5-di-tert-butyl-4-hydroxybenzamide). These derivatives exhibit enhanced radical-scavenging activity compared to non-antioxidant analogs, as demonstrated in DPPH assays . In contrast, the target compound lacks a phenolic group but includes a phenylsulfanyl substituent, which may confer thiol-mediated redox modulation.

Anti-Exudative Acetamide Derivatives

highlights 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives tested for anti-exudative activity. At 10 mg/kg, these compounds showed efficacy comparable to diclofenac sodium (8 mg/kg) in rodent models, with activity linked to sulfanyl and heteroaromatic substituents . The target compound’s phenylsulfanyl group may similarly enhance anti-inflammatory effects, though direct data are unavailable.

Pyrazolo[3,4-d]pyrimidine and Chromenone Hybrids

Example 53 (), 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide, demonstrates hybrid structures combining pyrazolopyrimidine and chromenone moieties. Such compounds exhibit kinase inhibition (e.g., FLT3) and anticancer activity, with melting points (175–178°C) and molecular weights (~589 g/mol) comparable to triazolopyrazines . The target compound’s simpler triazolopyrazine core may reduce synthetic complexity while maintaining similar physicochemical profiles.

Data Table: Key Properties of Analogous Compounds

Compound Name / ID Core Structure Substituents Melting Point (°C) Bioactivity Reference ID
N-(4-ethoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-triazolo[4,3-a]pyrazin-2-yl]acetamide Triazolo[4,3-a]pyrazine 4-Ethoxyphenyl, Phenylsulfanyl Not reported Inferred antioxidant -
Compound 12 () Triazolo[4,3-a]pyrazine 4-Hydroxyphenyl, Chloroacetamide 260–263 Antioxidant, anti-inflammatory
Example 53 () Pyrazolo[3,4-d]pyrimidine Chromenone, Fluoro-benzamide 175–178 Kinase inhibition
2-((4-Amino-5-(furan-2-yl)-triazol-3-yl)sulfanyl)-N-acetamide () 1,2,4-Triazole Furan-2-yl, Sulfanyl Not reported Anti-exudative

Research Findings and Mechanistic Insights

  • Antioxidant Activity: Triazolopyrazines with phenolic groups (e.g., compound 16) show IC₅₀ values < 10 μM in DPPH assays, while non-phenolic analogs require higher concentrations . The target compound’s phenylsulfanyl group may act via thiol-disulfide exchange mechanisms, a less studied pathway in this class.
  • Anti-Inflammatory Potential: Sulfanyl-containing triazoles () reduce edema by 40–50% at 10 mg/kg, comparable to diclofenac . The phenylsulfanyl group in the target compound could similarly inhibit cyclooxygenase or NF-κB pathways.
  • Synthetic Accessibility : The target compound’s ethoxyphenyl and phenylsulfanyl groups are synthetically tractable via nucleophilic substitution, as demonstrated in and for analogous triazolopyrazines .

Biological Activity

N-(4-ethoxyphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, focusing on cytotoxicity, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20_{20}H17_{17}N5_5O3_3S
  • Molecular Weight : 407.4 g/mol
  • CAS Number : 1251676-54-6

The structure features a triazole ring fused with a pyrazine moiety, which is known to contribute to various biological activities due to its ability to interact with biological targets.

Biological Activity Overview

1. Cytotoxicity

Recent studies have highlighted the cytotoxic effects of nitrogen-rich heterocycles like triazoles and pyrazines. For instance, derivatives of triazoles have shown significant cytotoxicity against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation in several cancer models.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50_{50} (μM)Reference
HeLa29
MCF-7Not specified
A549Not specified

The IC50_{50} value indicates the concentration required to inhibit cell growth by 50%. The compound exhibited significant cytotoxicity against the HeLa cell line, suggesting its potential as an anticancer agent.

2. Mechanism of Action

The mechanism by which this compound exerts its effects is likely multifaceted:

  • Inhibition of Metabolic Enzymes : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which may contribute to their therapeutic effects in neurological disorders .
  • Induction of Apoptosis : Compounds containing triazole and pyrazine rings have been reported to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Cytotoxic Evaluation : A study assessed the cytotoxic activity of similar triazole derivatives against multiple cancer cell lines using the MTT assay. The results indicated that modifications in the substituents significantly influenced the cytotoxic potential .
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties that may protect cells from oxidative stress, further enhancing their therapeutic profile .

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